Cas no 2156875-34-0 (4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine)

4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine is a synthetic organic compound with significant applications in medicinal chemistry. It features a pyrazole ring with substituents that enhance its bioactivity and selectivity. This compound offers favorable solubility and stability, making it suitable for various chemical transformations. Its unique structure allows for versatile synthetic routes, enabling the development of novel pharmaceutical agents.
4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine structure
2156875-34-0 structure
商品名:4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine
CAS番号:2156875-34-0
MF:C9H7F2N3
メガワット:195.168788194656
CID:6618606
PubChem ID:165492426

4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 2156875-34-0
    • EN300-1149529
    • 4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine
    • インチ: 1S/C9H7F2N3/c10-6-4-2-1-3-5(6)8-7(11)9(12)14-13-8/h1-4H,(H3,12,13,14)
    • InChIKey: MRNOYEHWPOYIPY-UHFFFAOYSA-N
    • ほほえんだ: FC1C(N)=NNC=1C1C=CC=CC=1F

計算された属性

  • せいみつぶんしりょう: 195.06080356g/mol
  • どういたいしつりょう: 195.06080356g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1149529-5g
4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine
2156875-34-0 95%
5g
$2858.0 2023-10-25
Enamine
EN300-1149529-2.5g
4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine
2156875-34-0 95%
2.5g
$1931.0 2023-10-25
Enamine
EN300-1149529-0.1g
4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine
2156875-34-0 95%
0.1g
$867.0 2023-10-25
Enamine
EN300-1149529-1g
4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine
2156875-34-0 95%
1g
$986.0 2023-10-25
Enamine
EN300-1149529-0.25g
4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine
2156875-34-0 95%
0.25g
$906.0 2023-10-25
Enamine
EN300-1149529-0.05g
4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine
2156875-34-0 95%
0.05g
$827.0 2023-10-25
Enamine
EN300-1149529-1.0g
4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine
2156875-34-0
1g
$0.0 2023-06-09
Enamine
EN300-1149529-10g
4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine
2156875-34-0 95%
10g
$4236.0 2023-10-25
Enamine
EN300-1149529-0.5g
4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine
2156875-34-0 95%
0.5g
$946.0 2023-10-25

4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine 関連文献

4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amineに関する追加情報

Introduction to 4-Fluoro-3-(2-Fluorophenyl)-1H-Pyrazol-5-Amine (CAS No. 2156875-34-0)

4-Fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine, a compound with the CAS number 2156875-34-0, is a versatile and intriguing molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements related to this compound.

The chemical structure of 4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine is characterized by a pyrazole ring substituted with fluorine atoms at specific positions. The presence of these fluorine atoms imparts unique electronic and steric properties to the molecule, which can significantly influence its reactivity and biological activity. The molecular formula of this compound is C10H8F2N3, and its molecular weight is approximately 206.19 g/mol.

The synthesis of 4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine has been reported using various methodologies. One common approach involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form an intermediate hydrazone, which is then cyclized in the presence of an appropriate coupling agent to yield the desired pyrazole derivative. Another method involves the condensation of 2-fluoroacetophenone with hydrazine followed by cyclization under acidic conditions. These synthetic routes have been optimized to improve yield and purity, making the compound more accessible for further research and development.

In terms of biological activity, 4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine has shown promising results in several areas. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. Additionally, this compound has shown anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

The pharmacological profile of 4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine has been extensively studied in both in vitro and in vivo models. In vitro assays have revealed its ability to selectively inhibit target enzymes with high potency and selectivity. In vivo studies have further confirmed its efficacy and safety, with minimal adverse effects observed at therapeutic doses. These findings highlight the potential of this compound as a lead molecule for drug development.

Beyond its direct biological activities, 4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine has also been explored as a building block for the synthesis of more complex molecules with enhanced therapeutic properties. Its structural features make it an attractive scaffold for medicinal chemists to modify and optimize for specific therapeutic applications. For example, researchers have synthesized derivatives of this compound by introducing additional functional groups or altering the substitution pattern on the pyrazole ring to enhance binding affinity and pharmacokinetic properties.

The current landscape of research on 4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine is dynamic and rapidly evolving. Recent advancements in computational chemistry and high-throughput screening technologies have facilitated the identification of novel derivatives with improved biological activities. Machine learning algorithms have been employed to predict the binding affinities of these derivatives to target proteins, accelerating the drug discovery process.

In conclusion, 4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine (CAS No. 2156875-34-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to advance, it is likely that new insights into the properties and applications of this compound will emerge, contributing to the advancement of drug discovery and development in various therapeutic areas.

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